molecular formula C24H22Cl2N2O3 B11139922 (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide

(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide

Cat. No.: B11139922
M. Wt: 457.3 g/mol
InChI Key: RSZYQRVKGFLAKU-BKUYFWCQSA-N
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Description

The compound (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide is a complex organic molecule characterized by its unique structural components It features a furan ring substituted with a 2,4-dichlorophenyl group, an amide linkage with a 4-methylphenyl group, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using a Friedel-Crafts acylation reaction.

    Amide Formation: The amide linkage is formed by reacting the substituted furan with 4-methylphenyl isocyanate under controlled conditions.

    Final Assembly: The final step involves the coupling of the intermediate with prop-2-enamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its structural similarity to known bioactive molecules. It could be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound could be explored for its pharmacological properties

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage are key structural features that could facilitate binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both a furan ring and an amide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22Cl2N2O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H22Cl2N2O3/c1-14(2)27-24(30)21(28-23(29)16-6-4-15(3)5-7-16)13-18-9-11-22(31-18)19-10-8-17(25)12-20(19)26/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13-

InChI Key

RSZYQRVKGFLAKU-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC(C)C

Origin of Product

United States

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